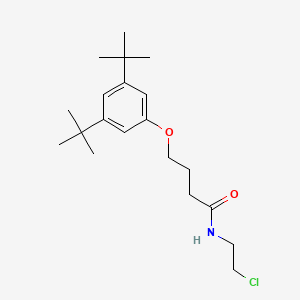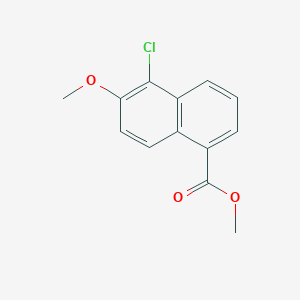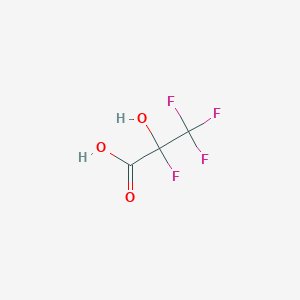
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of four fluorine atoms attached to the carbon backbone, which imparts significant stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid typically involves the reaction of hexafluoropropylene oxide with water under controlled conditions. The reaction proceeds as follows: [ \text{C}_3\text{F}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{F}_4\text{OHCOOH} ]
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors that can handle the highly reactive and corrosive nature of the intermediates. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which are valuable in different industrial applications.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers and other high-performance materials.
Wirkmechanismus
The mechanism by which 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another perfluorinated compound with similar stability and applications.
Hexafluoropropylene oxide dimer acid: Known for its use in the fluoropolymer industry.
Uniqueness
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical properties such as high stability, resistance to degradation, and the ability to participate in a wide range of chemical reactions. These properties make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
106327-88-2 |
|---|---|
Molekularformel |
C3H2F4O3 |
Molekulargewicht |
162.04 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(10,1(8)9)3(5,6)7/h10H,(H,8,9) |
InChI-Schlüssel |
ZBCDLXOMWBDKBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
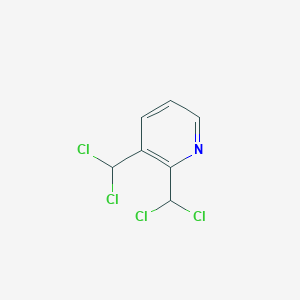
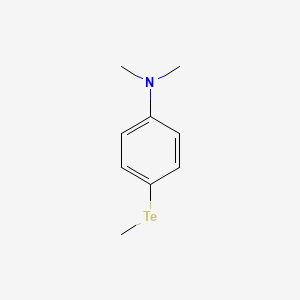
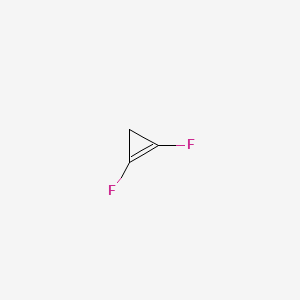
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

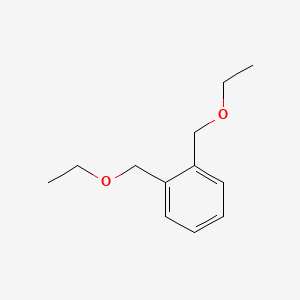
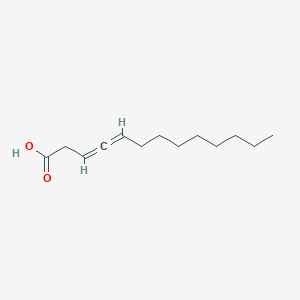
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
